molecular formula C9H13FN2O B13032164 (1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine

(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine

Katalognummer: B13032164
Molekulargewicht: 184.21 g/mol
InChI-Schlüssel: OUSIBFCFKKLHCM-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, along with an ethane-1,2-diamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-5-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine via reductive amination using reagents like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination followed by chiral resolution. The process is optimized for yield and purity, often employing continuous flow reactors and automated chromatography systems.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or sodium azide.

Major Products

The major products formed from these reactions include imines, oximes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Material Science: It is explored for its potential in the development of novel materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism by which (1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and specificity, while the ethane-1,2-diamine moiety interacts with active sites or binding pockets, modulating the activity of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1S)-1-(2-Fluoro-4-methoxy-phenyl)ethane-1,2-diamine
  • (1S)-1-(2-Fluoro-5-ethoxy-phenyl)ethane-1,2-diamine
  • (1S)-1-(2-Fluoro-5-methoxy-phenyl)propane-1,2-diamine

Uniqueness

(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C9H13FN2O

Molekulargewicht

184.21 g/mol

IUPAC-Name

(1S)-1-(2-fluoro-5-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI-Schlüssel

OUSIBFCFKKLHCM-SECBINFHSA-N

Isomerische SMILES

COC1=CC(=C(C=C1)F)[C@@H](CN)N

Kanonische SMILES

COC1=CC(=C(C=C1)F)C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.